Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Description
Properties
IUPAC Name |
methyl 3-(3-chloro-2-formylphenyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-15-11(14)5-6-16-10-4-2-3-9(12)8(10)7-13/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNUQKOLXPINDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C(=CC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Chloromethylphenyl)propanoic Acid
a. Starting Material and Chloromethylation
The initial step involves chloromethylation of 2-phenylpropionic acid. This is achieved by reacting 2-phenylpropionic acid with formaldehyde in the presence of concentrated sulfuric acid and hydrogen chloride (HCl) under controlled low temperatures (below 50°C). The reaction proceeds via electrophilic aromatic substitution, where formaldehyde acts as the electrophile, and the sulfuric acid facilitates the formation of a chloromethyl intermediate.
b. Reaction Conditions and Variations
Embodiment 1 : Formaldehyde (1.5 mol) and 2-phenylpropionic acid are mixed with concentrated sulfuric acid (0.167–0.25 mol ratio) at temperatures below 20°C, followed by HCl addition, and heated to 70–100°C for 10–30 hours. This yields the chloromethylated phenylpropionic acid with high purity (>99%) and a molar yield of approximately 90–93%.
Embodiment 2 : Similar procedure with increased formaldehyde (4 mol) and sulfuric acid (6 mol), reacting at 100°C for 10 hours, producing the chloromethyl derivative with comparable purity.
| Reagent | Ratio (to phenylpropionic acid) | Conditions |
|---|---|---|
| Formaldehyde | 1.5–4 mol | Controlled addition, low temp |
| Concentrated sulfuric acid | 0.167–0.25 mol | Dropwise addition, <20°C |
| Hydrogen chloride (HCl) | 2.5–7.5 mol | Heating to 70–100°C |
Esterification to Form Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
The chloromethylated acid is then converted into the methyl ester. This involves dissolving the crude chloromethyl acid in methanol, followed by the addition of thionyl chloride (SOCl₂). The reaction is conducted at 45–65°C for 12–24 hours under inert atmosphere to facilitate esterification via acyl chloride formation and subsequent esterification.
Post-reaction, the mixture is poured into water to quench excess reagents, and the organic phase is separated. The organic layer undergoes rectification under vacuum to isolate the pure methyl ester, which exhibits a purity of over 99% and a molar yield around 90–93%.
| Parameter | Conditions | Yield and Purity |
|---|---|---|
| Solvent | Methanol | - |
| Reagent | Thionyl chloride | 12–24 hours, 45–65°C |
| Purification | Vacuum rectification | >99% purity, yields ~90% |
Alternative Routes and Variations
Research indicates that nucleophilic and electrophilic aromatic substitution pathways can be employed, with nucleophilic aromatic substitutions using ethyl 3-mercaptopropionate as a nucleophile being notable. Microwave-assisted synthesis has been explored to accelerate reaction times and improve yields, especially in nucleophilic aromatic substitution reactions involving aryl halides and thiol derivatives.
Summary of Key Data
| Method Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Chloromethylation | Formaldehyde, sulfuric acid, HCl, 70–100°C, 10–30 hrs | - | >99 | Electrophilic aromatic substitution, temperature control |
| Esterification | Chloromethyl acid, methanol, SOCl₂, 45–65°C, 12–24 hrs | ~90–93 | >99 | Acid chloride formation, vacuum rectification |
| Alternative pathways | Nucleophilic aromatic substitution, microwave heating | Variable | Variable | Accelerated synthesis, scope dependent |
Research Findings and Notes
- The chloromethylation step is sensitive to temperature and reagent ratios, with lower temperatures favoring selectivity.
- The esterification step benefits from the use of thionyl chloride, which facilitates rapid conversion to methyl esters with high purity.
- Microwave-assisted methods have shown promise in reducing reaction times and improving yields in related aromatic substitution reactions, although specific application to this compound requires further research.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 3-[(3-Chloro-2-carboxyphenyl)thio]propanoate.
Reduction: 3-[(3-Chloro-2-hydroxyphenyl)thio]propanoate.
Substitution: 3-[(3-Amino-2-formylphenyl)thio]propanoate.
Scientific Research Applications
Organic Synthesis
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reactions:
- Oxidation: Converts the aldehyde group to a carboxylic acid.
- Reduction: Reduces the aldehyde to an alcohol.
- Substitution: The chloro group can be replaced with amines or thiols under appropriate conditions.
Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Preliminary studies suggest that it may interact with specific proteins or enzymes due to its reactive aldehyde group, which could lead to alterations in their function.
Case Study: Anticancer Properties
A study conducted on various derivatives of this compound showed promising results in inhibiting cancer cell proliferation. The compound's ability to form covalent bonds with nucleophilic sites on proteins was highlighted as a mechanism of action against cancer cells.
Medicinal Chemistry
The compound is being explored for its potential use in drug development. Its structural features may allow for the design of new therapeutic agents targeting specific diseases. The presence of the chloro substituent is particularly noteworthy as it can enhance biological activity through increased reactivity .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its role as a synthetic intermediate is critical in developing various chemical products that require specific functional groups for enhanced performance.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thioether linkage provides stability to the molecule, allowing it to interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-Bromo-2-formylphenyl)thio]propanoate
- Methyl 3-[(3-Iodo-2-formylphenyl)thio]propanoate
- Methyl 3-[(3-Methyl-2-formylphenyl)thio]propanoate
Uniqueness
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate (CAS No. 1215582-82-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thioether linkage and a chloro-substituted aromatic ring, which may contribute to its reactivity and biological properties. The compound can be synthesized through nucleophilic aromatic substitution reactions, which are fundamental in organic synthesis.
Anticancer Activity
Research into structurally related compounds has demonstrated anticancer properties, often attributed to their ability to induce apoptosis in cancer cells or inhibit tumor growth. For example, studies on thioether derivatives have shown that they can modulate signaling pathways involved in cell proliferation and survival.
Case Study:
A study conducted on a series of thioether derivatives revealed that compounds with similar functionalities exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents. While direct data on this compound is not available, its structural analogs suggest a promising avenue for further research.
The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may bind to cellular receptors, altering downstream signaling cascades that affect cell growth and survival.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate, and what methodological considerations are critical for reproducibility?
- Answer : The compound can be synthesized via nucleophilic thioether formation. A typical approach involves reacting a thiol-containing precursor (e.g., 3-chloro-2-formylbenzenethiol) with methyl acrylate or a halogenated propanoate derivative under basic conditions (e.g., triethylamine in THF). Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purifying intermediates via column chromatography to remove salts/byproducts . Solvent choice (e.g., THF) and stoichiometric control of the base are critical to avoid ester hydrolysis or undesired side reactions.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Answer : Characterization relies on combined spectroscopic techniques:
- 1H/13C NMR : Confirms the thioether linkage (δ ~2.8–3.5 ppm for –S–CH2– protons) and ester carbonyl (δ ~170–175 ppm in 13C).
- Mass spectrometry (MS) : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolves bond geometries, though challenges in crystallization may require alternative methods like IR or UV-Vis for functional group analysis .
Advanced Research Questions
Q. What strategies optimize reaction yields while minimizing side products (e.g., disulfide formation or ester hydrolysis) during synthesis?
- Answer :
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of thiol intermediates to disulfides.
- Temperature control : Room-temperature reactions reduce thermal degradation; exothermic steps may require cooling.
- Enzymatic catalysis : Novozym 435 (lipase B) can enhance regioselectivity in thioether formation, reducing byproducts compared to traditional bases .
- Workup protocols : Sequential filtration (to remove triethylammonium salts) and solvent evaporation under reduced pressure improve purity .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks or MS fragments) be resolved for this compound?
- Answer : Contradictions often arise from:
- Tautomerism : The formyl group (–CHO) may exhibit keto-enol tautomerism, altering NMR signals. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR can clarify dynamic equilibria.
- Impurity profiling : LC-MS/MS or 2D NMR (e.g., HSQC, HMBC) identifies trace byproducts, such as hydrolyzed esters or halogenated side products .
- Computational validation : DFT calculations predict NMR chemical shifts or IR bands to cross-validate experimental data .
Q. What role does the thioether moiety play in the compound’s potential applications (e.g., medicinal chemistry or material science)?
- Answer : The –S– linkage:
- Medicinal applications : Enhances bioavailability and metabolic stability in drug candidates (e.g., mTOR inhibitors with triazolo-pyrimidinyl scaffolds ).
- Polymer chemistry : Serves as a degradable linker in stimuli-responsive polymers; oxidation of thioethers to sulfones allows controlled release in acidic or oxidative environments .
- Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd in cross-coupling reactions), though competing coordination with the formyl group requires steric/electronic tuning .
Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological samples or reaction mixtures)?
- Answer :
- Matrix interference : Use selective extraction (e.g., SPE with C18 cartridges) followed by GC-MS or HPLC-UV with a phenyl-hexyl column for resolution.
- Detection limits : Derivatization (e.g., hydrazine tagging of the formyl group) enhances sensitivity in MS-based assays.
- Stability issues : Protect from light/moisture during storage; analyze fresh samples to prevent degradation .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
